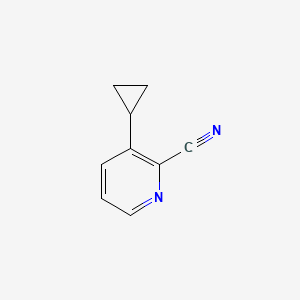

3-Cyclopropylpicolinonitrile

CAS No.: 878805-22-2

Cat. No.: VC2833817

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878805-22-2 |

|---|---|

| Molecular Formula | C9H8N2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 3-cyclopropylpyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 |

| Standard InChI Key | IQCVAZUZHHNMOZ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(N=CC=C2)C#N |

| Canonical SMILES | C1CC1C2=C(N=CC=C2)C#N |

Introduction

3-Cyclopropylpicolinonitrile is a heterocyclic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 g/mol. It is also known by its IUPAC name, 3-cyclopropyl-2-pyridinecarbonitrile. This compound features a cyclopropyl group attached to a picolinonitrile structure, which is derived from pyridine. Its unique chemical properties make it valuable for various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Synthesis of 3-Cyclopropylpicolinonitrile

The synthesis of 3-Cyclopropylpicolinonitrile typically involves the reaction of cyclopropylamine with picolinonitrile under controlled conditions. Below are the common synthetic methods:

-

Base-Assisted Reaction: A base such as sodium hydride or potassium tert-butoxide is employed to facilitate the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures help drive the reaction to completion.

-

Industrial Production: Continuous flow reactors are often used for large-scale production, ensuring consistent quality and yield through precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions and Reactivity

3-Cyclopropylpicolinonitrile participates in various chemical reactions due to its nitrile functional group and pyridine ring.

-

Oxidation:

-

Reagents: Potassium permanganate or chromium trioxide.

-

Products: Carboxylic acid derivatives.

-

-

Reduction:

-

Reagents: Lithium aluminum hydride or sodium borohydride.

-

Products: Amine derivatives.

-

-

Substitution:

-

Conditions: Sodium hydride in DMF.

-

Products: Functionalized derivatives depending on the substituent introduced.

-

Applications in Scientific Research

3-Cyclopropylpicolinonitrile has diverse applications across multiple fields:

-

Organic Chemistry:

-

Used as an intermediate in synthesizing complex organic molecules.

-

-

Biological Studies:

-

Investigated for enzyme inhibition and protein-ligand interactions.

-

-

Medicinal Chemistry:

-

Explored as a precursor in drug development, particularly for designing therapeutic agents targeting specific enzymes or receptors.

-

-

Material Science:

-

Utilized in creating advanced materials and nanotechnology applications.

-

Mechanism of Action

In biological systems, 3-Cyclopropylpicolinonitrile acts as an inhibitor by binding to specific enzyme active sites. Its structure allows hydrogen bonding and hydrophobic interactions with proteins, modulating their activity.

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 3-Cyclopropylpyridine | Lacks the nitrile group, reducing reactivity. |

| 3-Cyclopropylbenzonitrile | Contains a benzene ring instead of pyridine. |

| 5-Cyclopropylpicolinonitrile | The nitrile group is located at a different position. |

The combination of the cyclopropyl group with the picolinonitrile structure makes 3-Cyclopropylpicolinonitrile particularly unique due to its enhanced stability and reactivity.

Future Directions

Ongoing research aims to explore the compound’s potential in:

-

Drug discovery for enzyme-targeted therapies.

-

Development of specialty chemicals for industrial use.

-

Advanced studies on its reactivity under extreme conditions.

This compound’s versatility ensures its continued relevance across scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume